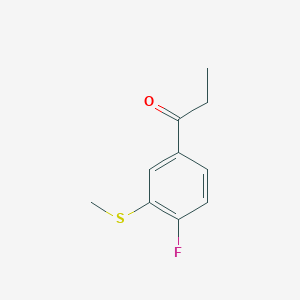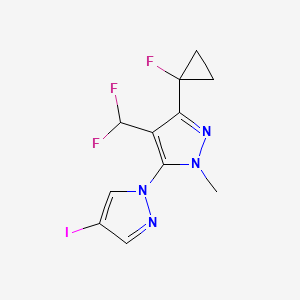
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that features a trifluoromethyl group, a fluoro substituent, and a methoxymethoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base like potassium acetate and a solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can undergo reduction to form a difluoromethyl or monofluoromethyl group.
Substitution: The fluoro and methoxymethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in an inert solvent like tetrahydrofuran.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide.
Major Products:
Oxidation: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenol).
Reduction: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(difluoromethyl)phenyl)boronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki-Miyaura Cross-Coupling: Used as a reagent in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of serine proteases due to the boronic acid moiety.
Medicine:
Drug Development: Used in the synthesis of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
Industry:
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions, leading to the formation of a new carbon-carbon bond. The trifluoromethyl and fluoro groups can influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.
Vergleich Mit ähnlichen Verbindungen
- (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of the methoxymethoxy group in (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid distinguishes it from other similar compounds. This group can provide additional steric and electronic effects, influencing the compound’s reactivity and selectivity in chemical reactions.
- Reactivity: The trifluoromethyl and fluoro groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C9H9BF4O4 |
|---|---|
Molekulargewicht |
267.97 g/mol |
IUPAC-Name |
[3-fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O4/c1-17-4-18-8-6(11)3-2-5(9(12,13)14)7(8)10(15)16/h2-3,15-16H,4H2,1H3 |
InChI-Schlüssel |
BDSVJSOTMJFHPF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1OCOC)F)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)













